![molecular formula C15H20ClN3O3S B6526066 N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide hydrochloride CAS No. 1135225-65-8](/img/structure/B6526066.png)

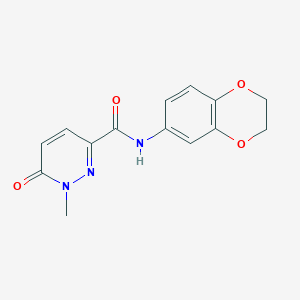

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalimide derivatives, such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been synthesized and used as one-component free radical photoinitiators . They can also be incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .

Synthesis Analysis

The synthesis of similar compounds involves the creation of N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Chemical Reactions Analysis

These compounds can initiate the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives (e.g., iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine), most of the ANN1–3 based multi-component photoinitiating systems are efficient in free radical photopolymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) have been studied. EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

This compound has been used as a photoinitiator in polymer chemistry. Specifically, it has been used as a one-component free radical photoinitiator or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .

Generation of Semi-stable Radical Anion Species

The compound has unique photophysical properties that allow it to generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This property can be used in the development of sophisticated detection systems specific for carboxylate .

Forming Amide Bonds in Peptide Synthesis

This compound has been used as a crosslinker in peptide synthesis, forming amide bonds . This is a crucial step in the creation of peptides, which have numerous applications in biological research and drug development .

Attaching Haptens to Carrier Proteins

The compound has been used to attach haptens to carrier proteins to form immunogens . This is a key process in the development of vaccines and other immunotherapies .

Labeling Nucleic Acids

This compound has been used to label nucleic acids through 5’ phosphate groups . This is an important technique in molecular biology, allowing researchers to track and visualize nucleic acids in various experiments .

Creating Amine-reactive NHS-esters of Biomolecules

The compound has been used to create amine-reactive NHS-esters of biomolecules . This is a common technique in bioconjugation, allowing researchers to attach various molecules to amines on proteins or other biomolecules .

Synthesizing Poly (glutamic acid) Polypeptides

The compound has been used as a coupling agent along with HOBt to synthesize poly (glutamic acid) (PGA) polypeptides . These non-fouling polypeptides could be useful in a variety of biomedical applications .

Efficient Synthesis of Teriflunomide

The compound has been used as a coupling reagent for the efficient synthesis of teriflunomide at the industrial scale . Teriflunomide is a drug used for the treatment of multiple sclerosis .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S.ClH/c1-10(19)18(5-4-17(2)3)15-16-11-8-12-13(9-14(11)22-15)21-7-6-20-12;/h8-9H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRCNTPZYQCDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCN(C)C)C1=NC2=CC3=C(C=C2S1)OCCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677467 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)

![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)

![6-(2,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6526011.png)

![5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B6526018.png)

![methyl 2-(2-phenylacetamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526027.png)

![N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526035.png)

![ethyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate](/img/structure/B6526039.png)

![methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate](/img/structure/B6526044.png)

![N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride](/img/structure/B6526050.png)

![ethyl 2-cyclohexaneamido-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6526058.png)